2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride

Neurotoxicology Hippocampal organotypic culture NBOMe vs NBOH

2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride, commonly designated 25H-NBOH hydrochloride, is a synthetic N-(2-hydroxybenzyl)phenethylamine belonging to the NBOH series. It serves as an analytical reference standard for forensic toxicology and pharmacological research, with the hydrochloride salt form (CAS 2595087-21-9) providing enhanced stability and solubility for laboratory handling.

Molecular Formula C17H22ClNO3
Molecular Weight 323.8 g/mol
Cat. No. B12351835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride
Molecular FormulaC17H22ClNO3
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2O.Cl
InChIInChI=1S/C17H21NO3.ClH/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19;/h3-8,11,18-19H,9-10,12H2,1-2H3;1H
InChIKeyRGSDGLBGYMHFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25H-NBOH Hydrochloride: A Phenethylamine-Derived Analytical Reference Standard for Forensic and Pharmacological Research


2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride, commonly designated 25H-NBOH hydrochloride, is a synthetic N-(2-hydroxybenzyl)phenethylamine belonging to the NBOH series [1]. It serves as an analytical reference standard for forensic toxicology and pharmacological research, with the hydrochloride salt form (CAS 2595087-21-9) providing enhanced stability and solubility for laboratory handling . Unlike its N-(2-methoxybenzyl) NBOMe counterparts, 25H-NBOH carries a phenolic hydroxyl on the benzyl moiety, which fundamentally alters its receptor pharmacology, metabolic fate, and neurotoxicity profile [2].

Why 25H-NBOH Hydrochloride Cannot Be Interchanged with 25H-NBOMe or Other NBOH Congeners in Research and Forensic Workflows


The N-(2-hydroxybenzyl) substitution in 25H-NBOH confers distinct pharmacological, metabolic, and neurotoxic properties that preclude interchangeable use with its N-(2-methoxybenzyl) NBOMe analog or other 4-substituted NBOH variants. Direct comparative studies demonstrate that 25H-NBOH and 25H-NBOMe diverge fundamentally in their neurotoxicity mechanisms—with 25H-NBOH uniquely activating neurogenesis pathways while causing progressive, irreversible neuronal loss—and in their acute toxicity profiles, where 25H-NBOH exhibits approximately two-fold greater lethality in zebrafish embryo models [1] [2]. Furthermore, the absence of a lipophilic 4-position substituent on the phenyl ring dramatically alters metabolic stability, yielding a distinct biomarker signature that is critical for forensic identification [3]. These data underscore that procurement decisions based solely on scaffold similarity risk analytical misidentification and erroneous pharmacological interpretation.

Quantitative Differentiation Evidence for 25H-NBOH Hydrochloride Against Closest Analogs


Divergent Neurotoxicity Mechanisms: 25H-NBOH Induces Progressive Neuronal Loss and Neurogenesis Activation Versus Reversible Toxicity of 25H-NBOMe

In organotypic hippocampal cultures (OHCs), 25H-NBOH and 25H-NBOMe exhibit mechanistically distinct neurotoxicity profiles. Exposure to 25H-NBOMe reduced mature neuron density after 2 days, but this effect stabilized upon drug withdrawal. In contrast, 25H-NBOH required 7 days of exposure to produce neuronal loss, yet this loss continued to progress for at least 7 days after removal from culture medium. Critically, only 25H-NBOH induced progenitor cell differentiation, increasing the density of post-mitotic neurons via activation of the WNT/Beta-catenin pathway components associated with neurogenesis [1].

Neurotoxicology Hippocampal organotypic culture NBOMe vs NBOH

Zebrafish Embryo Acute Toxicity and DNA Binding: 25H-NBOH Shows Two-Fold Higher Lethality and Five-Fold Stronger DNA Major Groove Affinity Than 25H-NBOMe

In a 96-hour zebrafish embryo exposure assay, 25H-NBOH exhibited significantly greater acute toxicity than 25H-NBOMe. The LC50 for 25H-NBOH was 43 µg/mL, compared to 84 µg/mL for 25H-NBOMe, indicating approximately two-fold higher potency in causing embryo mortality [1]. Additionally, biophysical spectroscopic assays revealed that 25H-NBOH binds to the major groove of calf thymus DNA (ctDNA) with a binding constant of 27.00 × 10⁴ M⁻¹, which is approximately five-fold higher than the 5.27 × 10⁴ M⁻¹ observed for 25H-NBOMe [1].

Developmental toxicology Zebrafish embryo model DNA interaction

Distinct Metabolic Biomarker Profiles: 25H-NBOH Yields Unique N-Dehydroxybenzyl Metabolites Absent in NBOMe Series

In vitro phase I and phase II metabolism studies using pooled human liver microsomes (pHLM) identified three major metabolites for 25H-NBOH with high peak area ratios: H5 (49.28%), H2-1 (21.54%), and H1 (18.37%) [1]. The major biotransformation pathways for NBOH compounds include N-dehydroxybenzyl (cleavage of the hydroxybenzyl group), qualitatively distinct from the N-demethoxybenzyl pathway characteristic of NBOMe analogs [1]. This divergence provides a forensic identification advantage, as the specific metabolite pattern can unambiguously distinguish 25H-NBOH intake from 25H-NBOMe or other NBOMe substances in biological matrices.

Drug metabolism UHPLC-Q-Exactive Orbitrap MS Forensic toxicology

Thermal Lability Differentiates 25H-NBOH from NBOMe Analogs: Requirement for Non-Derivatized Short-Column GC-MS Analysis

The 25R-NBOH family, including 25H-NBOH, is characterized by inherent thermal lability that causes compound degradation during conventional gas chromatography-mass spectrometry (GC-MS) analysis. This necessitates either chemical derivatization or the use of short analytical columns (4-10 m) with higher gas flow rates to minimize residence time and degradation [1]. In contrast, the analogous 25X-NBOMe compounds do not exhibit this thermal instability and can be analyzed via standard GC-MS methods without modification [1].

Analytical chemistry GC-MS Thermal degradation

Receptor Pharmacology: 25H-NBOH as a Lower-Potency 5-HT2A Agonist Within the NBOH/NBOMe Series, Enabling Dose-Response Calibration

While direct binding data for 25H-NBOH at human 5-HT2A receptors remain limited in the peer-reviewed literature, its N-(2-methoxybenzyl) counterpart 25H-NBOMe demonstrates Ki values of 1.19 nM (rat) and 2.83 nM (human) and functional EC50 values of 81.2 nM (rat) and 15.3 nM (human) [1]. Pharmacological characterization of structurally related 4-substituted NBOH compounds (25B-NBOH, 25C-NBOH, 25E-NBOH, 25I-NBOH) confirms they are high-affinity full agonists at 5-HT2A and 5-HT2C receptors [2]. The unsubstituted 25H-NBOH is expected to exhibit lower potency than its 4-halogenated or 4-alkylated NBOH congeners, analogous to the potency gradient observed within the NBOMe series where 25H-NBOMe is approximately 5- to 540-fold less potent than 4-substituted NBOMe compounds at the 5-HT2A receptor [1].

Serotonin 5-HT2A receptor Functional assay NBOH series pharmacology

Target Application Scenarios for 25H-NBOH Hydrochloride Based on Verified Differentiation Evidence


Forensic Toxicology: Unambiguous Identification of NBOH Ingestion via Unique Metabolite Biomarkers

Forensic laboratories analyzing biological specimens for new psychoactive substance exposure can utilize 25H-NBOH hydrochloride as a reference standard to calibrate LC-HR-MS/MS methods targeting the N-dehydroxybenzyl metabolite H5 (retention time and fragmentation pattern). Because NBOMe compounds do not produce N-dehydroxybenzyl metabolites, the detection of H5 at >49% peak area ratio provides unambiguous evidence of NBOH-class substance consumption [1]. This contrasts with screening methods designed solely around NBOMe metabolic signatures, which would yield false negatives for 25H-NBOH exposure cases.

Neuropharmacology Research: Probing Hallucinogen-Induced Neurogenesis and Irreversible Neurotoxicity

Neuroscientists investigating the dual neurotoxic and neurogenic effects of 5-HT2A agonists can employ 25H-NBOH as a mechanistic probe in organotypic hippocampal slice cultures (OHCs). Unlike 25H-NBOMe, which causes only transient and reversible neuronal loss, 25H-NBOH uniquely activates the WNT/Beta-catenin pathway, increasing post-mitotic neuron density while simultaneously driving progressive, irreversible neurodegeneration [1]. This distinct profile makes it a valuable tool for studying the temporal uncoupling of neurogenesis from neuronal death induced by serotonergic hallucinogens.

Developmental Toxicology Screening: High-Sensitivity Positive Control for Zebrafish Embryo Assays

In zebrafish embryo toxicity screening programs for new psychoactive substances, 25H-NBOH provides a high-sensitivity positive control with an LC50 of 43 µg/mL, approximately two-fold more potent than 25H-NBOMe (LC50 = 84 µg/mL) [1]. Its stronger DNA major groove binding (27.00 × 10⁴ M⁻¹ vs. 5.27 × 10⁴ M⁻¹) additionally makes it suitable for validating biophysical DNA interaction assays used to predict genotoxic potential, offering a larger dynamic range than the NBOMe comparator.

Analytical Method Development: Validating Short-Column GC-MS Protocols for Thermally Labile Phenethylamines

Analytical chemists developing or validating non-derivatized GC-MS methods for forensic seized-drug analysis can use 25H-NBOH hydrochloride as a representative thermally labile 25R-NBOH reference standard. The successful analysis of non-derivatized 25H-NBOH using a 4 m short column with elevated carrier gas flow rates, as demonstrated by Ferrari Júnior et al., provides a benchmark protocol that can be adapted for other labile NBOH congeners [1]. Laboratories relying solely on thermally stable NBOMe reference compounds cannot adequately validate methods intended for the broader NBOH class.

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